Neodymium(3+);pentane-2,4-dione;hydrate

Coordination Chemistry Lanthanide Speciation Ligand Exchange Kinetics

Neodymium(3+);pentane-2,4-dione;hydrate – commonly referred to as neodymium(III) acetylacetonate hydrate or Nd(acac)₃·xH₂O – is a coordination compound in which a Nd³⁺ centre is chelated by three acetylacetonate (2,4‑pentanedionate) ligands, with a variable number of water molecules in the crystal lattice. The anhydrous molecular weight is 441.56 g mol⁻¹, the product melts with decomposition at 143 °C, and commercial grades typically carry a neodymium content of 28‑34 % (EDTA titration).

Molecular Formula C15H23NdO7
Molecular Weight 459.58 g/mol
CAS No. 64438-52-4
Cat. No. B12321648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium(3+);pentane-2,4-dione;hydrate
CAS64438-52-4
Molecular FormulaC15H23NdO7
Molecular Weight459.58 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Nd+3]
InChIInChI=1S/3C5H7O2.Nd.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3;
InChIKeyKGFMEEYTPFZYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neodymium(3+) Pentane-2,4-dione Hydrate (CAS 64438‑52‑4) – A Rare‑Earth β‑Diketonate for Catalysis, Polymer Synthesis and Separation Science


Neodymium(3+);pentane-2,4-dione;hydrate – commonly referred to as neodymium(III) acetylacetonate hydrate or Nd(acac)₃·xH₂O – is a coordination compound in which a Nd³⁺ centre is chelated by three acetylacetonate (2,4‑pentanedionate) ligands, with a variable number of water molecules in the crystal lattice [1]. The anhydrous molecular weight is 441.56 g mol⁻¹, the product melts with decomposition at 143 °C, and commercial grades typically carry a neodymium content of 28‑34 % (EDTA titration) . It belongs to the broader family of lanthanide tris‑acetylacetonates, but subtle differences in its solution stability, ligand‑exchange kinetics and catalytic behaviour distinguish it from otherwise interchangeable rare‑earth analogues [2].

Why a Generic Lanthanide Acetylacetonate Cannot Replace Neodymium(3+) Pentane‑2,4‑dione Hydrate – Key Evidence for Scientific Selection


Although all lanthanide tris‑acetylacetonates share the same ligand set, substituting one metal centre for another is not a chemically neutral decision. The instability constants of Nd(acac)₃ (log Y₂ = 4.15, log Y₃ = 5.26) differ measurably from those of the immediate neighbour praseodymium (log Y₂ = 4.17, log Y₃ = 5.29) [1], and the metal–oxygen force constant increases systematically across the series, reaching 2.29 md Å⁻¹ for erbium [2]. In copolymerization, the activity ranking of neodymium ligand systems spans an order of magnitude – Nd(acac)₃·3H₂O sits at the bottom of that scale, making it a poor choice when maximal turnover is required but potentially ideal for controlled‑polymerisation protocols [3]. These quantifiable differences mean that generic, in‑class substitution can lead to irreproducible catalytic activity, altered product molecular weights, or failed separations.

Neodymium Acetylacetonate Hydrate – Product‑Specific Quantitative Evidence Guide for Procurement and Scientific Selection


Solution‑Stability Differentiation versus Praseodymium Acetylacetonate: Nd(acac)₃ Shows Slightly Lower Stepwise Instability Constants

In aqueous solution, the stepwise instability constants of Nd(acac)₃ (log Y₁ = 2.89, log Y₂ = 4.15, log Y₃ = 5.26) are consistently lower than those of the directly adjacent lanthanide congener Pr(acac)₃ (log Y₁ = 2.89, log Y₂ = 4.17, log Y₃ = 5.29) [1]. The difference, although small (Δlog Y₂ = 0.02, Δlog Y₃ = 0.03), indicates marginally higher thermodynamic stability of the Nd complex relative to Pr.

Coordination Chemistry Lanthanide Speciation Ligand Exchange Kinetics

Lowest Catalytic Activity among Neodymium‑Ligand Systems in Styrene–Maleic Anhydride Copolymerization

When evaluated in the NdL₃–Al(i‑Bu)₃ system for styrene–maleic anhydride copolymerization in benzene at 50 °C, the catalytic activity of Nd complexes followed the order Nd(naph)₃ > Nd(P507)₃ ∼ NdCl₃·6H₂O > Nd(P204)₃ > Nd(acac)₃·3H₂O [1]. Nd(acac)₃·3H₂O ranked at the bottom of this series, indicating that the acetylacetonate ligand imparts the lowest activity among the tested neodymium precatalysts for this transformation.

Polymer Chemistry Rare Earth Catalysis Copolymerization Kinetics

High Catalytic Efficiency of 10 000 g Copolymer per mol Nd in Chloromethylthiirane–Epichlorohydrin Copolymerization

The Nd(acac)₃–Al(i‑Bu)₃ binary system achieved a catalytic efficiency of 10 000 g copolymer per mole of neodymium in the copolymerization of chloromethylthiirane with epichlorohydrin, delivering an alternate‑rich copolymer in ≈60 % yield with an intrinsic viscosity of 0.16 dL g⁻¹ [1].

Ring‑Opening Polymerization Rare Earth Catalysis Copolymer Synthesis

Selective Precipitation Enables Neodymium Purification with Residual Calcium Contamination of Only 0.01–0.02 mol %

Precipitation of Nd(acac)₃·3H₂O from aqueous Nd–Ca mixtures (mole ratios 9:1 to 1:9) at pH 8 using equimolar acetylacetone neutralised with NH₃ yielded crystalline NdA₃·3H₂O containing only 0.01–0.02 mol % calcium [1]. The method exploits the large difference between the solubility and stability constants of calcium and neodymium acetylacetonates.

Rare Earth Separations Hydrometallurgy Purification Chemistry

Heterogeneous Transfer Hydrogenation of Carbonyl Compounds in 63–81 % Yield

Neodymium acetylacetonate trihydrate (Nd(acac)₃·3H₂O) functions as a truly heterogeneous catalyst for transfer hydrogenation of carbonyl compounds using 2‑propanol as the hydrogen source, affording the corresponding alcohols in 63–81 % isolated yield [1]. The catalyst can be recovered by simple filtration and reused.

Organic Synthesis Heterogeneous Catalysis Green Chemistry

Neodymium Acetylacetonate Hydrate – Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Controlled Polymer Synthesis Requiring Moderate Catalytic Activity

Because Nd(acac)₃·3H₂O exhibits the lowest activity among common neodymium β‑diketonate and phosphonate ligands in styrene–maleic anhydride copolymerization [1], it is the ligand of choice when the goal is to moderate propagation rates, limit exotherms, or achieve narrower molecular‑weight distributions without adding external chain‑transfer agents.

High‑Efficiency Ring‑Opening Copolymerization of Episulfides and Epoxides

The Nd(acac)₃–Al(i‑Bu)₃ system delivers 10 000 g copolymer per mole of Nd in chloromethylthiirane–epichlorohydrin copolymerization [2], making it an attractive precatalyst for producing alternate‑rich copolymers at pilot or production scale where catalyst productivity directly impacts economics.

Ultra‑High‑Purity Neodymium Chemical Production via Acetylacetonate Precipitation

Precipitation of Nd(acac)₃·3H₂O from mixed Nd–Ca solutions at pH 8 reduces calcium contamination to 0.01–0.02 mol % [3], enabling a simple, scalable purification step that can complement or replace solvent‑extraction cascades in the preparation of high‑purity neodymium salts and oxides.

Recoverable Heterogeneous Catalyst for Laboratory Carbonyl Reduction

Nd(acac)₃·3H₂O acts as a truly heterogeneous transfer‑hydrogenation catalyst with 63–81 % yield across a range of carbonyl substrates [4], allowing facile catalyst recovery and reuse – a practical advantage for medicinal chemistry and natural‑product synthesis laboratories that prioritise operational simplicity.

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